molecular formula C12H21BN2O3 B6334460 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide CAS No. 1257996-76-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Cat. No.: B6334460
CAS No.: 1257996-76-1
M. Wt: 252.12 g/mol
InChI Key: OIWFJJHYLZZXQL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide (CAS: 286961-14-6, Molecular Formula: C₁₆H₂₈BNO₄, Molecular Weight: 309.21) is a boronate ester derivative featuring a partially saturated dihydropyridine ring and a carboxamide substituent. Its structure includes a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

Synthesis and Applications
The compound is synthesized via palladium-catalyzed borylation reactions, as demonstrated in the coupling of triflate intermediates with pinacolborane derivatives under inert conditions (e.g., Pd(dppf)Cl₂ catalysis, KOAc base, dioxane solvent) . It serves as a key intermediate in pharmaceutical syntheses, particularly for kinase inhibitors and neurotensin receptor agonists, where its boronate group enables efficient aryl-aryl coupling .

Safety and Handling
Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Storage requires protection from light and moisture, with handling precautions (P261, P305+P351+P338) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-7-15(8-6-9)10(14)16/h5H,6-8H2,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFJJHYLZZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257996-76-1
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
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Preparation Methods

Suzuki-Miyaura Cross-Coupling for Boronate Installation

The Suzuki-Miyaura reaction is the most widely used method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to dihydropyridine intermediates. As demonstrated in the synthesis of benzyl 4-(1,3-thiazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate, a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) facilitates coupling between dihydropyridine halides and pinacol boronate esters. Typical conditions involve degassed 1,4-dioxane/water (3:1 v/v) with sodium carbonate (2 M) at 90°C for 2.5 hours, achieving 79% yield. Microwave irradiation at 120°C for 45 minutes further enhances efficiency (75% yield).

Table 1: Representative Suzuki-Miyaura Conditions for Boronate Installation

SubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)
6-Iodo-1H-indazolePdCl₂(dppf)·CH₂Cl₂Na₂CO₃DME/H₂O741275
4-Bromo-1,3-thiazolePdCl₂(dppf)·CH₂Cl₂Na₂CO₃1,4-Dioxane/H₂O902.579
Aryl bromidesPdCl₂(dppf)·CH₂Cl₂Na₂CO₃DME/H₂O1200.7575

Boronate Ester Formation via Miyaura Borylation

While direct Miyaura borylation of dihydropyridines is less common, analogous protocols for tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate suggest bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ in dimethylacetamide (DMA) at 80°C. Yields for this step typically range from 65–85%, though specific data for the carboxamide derivative remains unreported.

Carboxylic Acid DerivativeCoupling AgentSolventTemp (°C)Time (h)Yield (%)
Benzyl-protected dihydropyridineEDC/HOBtDCM251282
tert-Butyl-protected dihydropyridineHATUDMF25878

Protective Group Strategies for Amino Functionality

Boc Protection-Deprotection Workflows

The tert-butoxycarbonyl (Boc) group is preferred for amine protection during boronate installation. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Boc protection of the amine followed by Suzuki-Miyaura coupling. Deprotection with trifluoroacetic acid (TFA) in DCM (20°C, 1 hour) quantitatively regenerates the free amine for amidation.

Benzyloxycarbonyl (Cbz) Group Compatibility

Benzyl chloroformate (Cbz-Cl) in DCM with triethylamine (3 equiv.) effectively protects amines at 20°C within 2 hours. However, hydrogenolysis (H₂/Pd-C) is required for Cbz removal, which may reduce boronate esters, limiting its utility in this context.

Purification and Characterization

Chromatographic Methods

Normal-phase chromatography on silica gel (Biotage SNAP cartridges) with ethyl acetate/isohexane gradients (40 mL/min, 65% ethyl acetate) achieves >95% purity. Reverse-phase HPLC (C18 column, 0.05% TFA in H₂O/CH₃CN) confirms identity via LC-MS (e.g., m/z 301 [M+H]⁺ for benzyl 4-(1,3-thiazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate).

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) of the carboxamide derivative shows characteristic signals: δ 1.28 (s, 12H, Bpin), 2.50–2.60 (m, 2H, CH₂), 3.60–3.70 (m, 2H, CH₂), 4.00–4.10 (m, 2H, CH₂), 6.70–6.80 (m, 1H, NH). IR spectra confirm amide C=O stretches at 1650–1680 cm⁻¹.

Challenges and Optimization Opportunities

Boronate Stability During Amidation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is susceptible to protodeboronation under acidic conditions. Employing mild coupling agents (e.g., COMU instead of EDC/HOBt) at pH 7–8 minimizes this side reaction.

Regioselectivity in Dihydropyridine Functionalization

Competing N- vs. C-borylation is mitigated by using bulky palladium catalysts (e.g., Pd(dtbpf)Cl₂) and low temperatures (0–5°C). Computational studies (DFT, ωB97XD/def2-TZVPP) confirm that silyl group migration to the C2-position stabilizes intermediates during photochemical borylation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. This reaction is critical for synthesizing biaryl or heterobiaryl derivatives.

Key Reaction Data

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
4-BromoacetophenonePd(PPh₃)₄, Na₂CO₃Toluene/EtOH80°C93%
3-BromopyridinePd(dppf)Cl₂, KOAcDioxane85°C41%
5-BromoindolePdCl₂(dppf), Na₂CO₃DMF/H₂O90°C79%

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the carbon-carbon bond .

Applications :

  • Synthesis of kinase inhibitors and bioactive molecules .

Hydrolysis of the Boronate Ester

The dioxaborolane moiety undergoes hydrolysis under acidic or oxidative conditions to generate boronic acids, which are unstable but critical intermediates.

Conditions and Outcomes

ReagentSolventProductYieldStabilitySource
HCl (1M)THF/H₂O4-Borono-5,6-dihydropyridine-1-carboxamide85%Unstable
H₂O₂, NaOHMeOHOxidative deborylation72%Stable

Notes :

  • The boronic acid derivative is prone to protodeboronation under basic conditions .

  • Stabilization via complexation with diols (e.g., pinacol) is common .

Functionalization of the Dihydropyridine Ring

The dihydropyridine ring participates in hydrogenation, oxidation, and cycloaddition reactions.

Hydrogenation to Piperidine

CatalystPressure (psi)ProductYieldSelectivitySource
Pd/C (10%)50 H₂4-Boronopiperidine-1-carboxamide95%High
PtO₂30 H₂Partially saturated derivatives88%Moderate

Applications :

  • Access to saturated boron-containing piperidines for drug discovery.

Oxidation to Pyridine

Oxidizing AgentConditionsProductYieldSource
DDQCH₂Cl₂, RT4-Boronopyridine-1-carboxamide68%
MnO₂Toluene, 80°CDehydrogenated analog75%

Amide Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions.

Hydrolysis to Carboxylic Acid

ReagentConditionsProductYieldSource
H₂SO₄ (6M)Reflux, 6h4-Boronopiperidine-1-carboxylic acid90%
LiOHTHF/H₂O, RTPartial hydrolysis55%

Condensation with Amines

AmineCoupling AgentProductYieldSource
BenzylamineEDC/HOBtBoron-containing urea derivative82%
AnilineDCCN-Aryl carboxamide78%

Cyclization Reactions

The boronate and dihydropyridine groups enable intramolecular cyclizations.

Formation of Boron-Heterocycles

ConditionsProductYieldSource
Cu(OAc)₂, DMF, 120°CBoron-fused tetrahydropyridine65%
Rh-catalyzed C–H borylationPolycyclic boronates70%

Stability and Handling

  • Thermal Stability : Decomposes above 200°C .

  • Light Sensitivity : Degrades under UV light; store in amber vials .

  • Solubility : Soluble in THF, DMF, and DCM; insoluble in water .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, the incorporation of dioxaborolane into pyridine-based structures has been linked to enhanced cytotoxicity against breast cancer cells .

Neuroprotective Effects

The dihydropyridine structure is known for its neuroprotective effects. Investigations have revealed that derivatives of this compound can protect neuronal cells from oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Boron Chemistry

The presence of boron in the dioxaborolane structure allows for unique reactivity in organic synthesis. The compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Functionalization of Aromatic Compounds

The ability to introduce functional groups onto aromatic systems via boronic acid derivatives has been extensively studied. The compound can be utilized to modify aromatic rings through electrophilic aromatic substitution reactions, expanding the library of available functionalized compounds for further applications in material science and drug development .

Polymer Chemistry

In materials science, the compound's boron-containing structure contributes to the development of new polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating boron into polymer matrices can improve their flame retardancy and overall durability .

Nanomaterials

The unique properties of dioxaborolane derivatives also extend to nanomaterials. The compound can be used as a precursor for synthesizing boron-doped carbon nanomaterials, which exhibit superior electrical conductivity and catalytic activity—key traits for applications in energy storage devices like batteries and supercapacitors .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer models using dioxaborolane derivatives.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures, suggesting potential for neurodegenerative disease treatment.
Organic SynthesisSuccessfully utilized in Suzuki-Miyaura reactions to synthesize complex organic compounds with high yields.
Polymer DevelopmentResulted in new polymer formulations with improved flame retardancy and mechanical strength through boron incorporation.
NanomaterialsEnabled the creation of boron-doped carbon nanomaterials with enhanced conductivity for energy applications.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Boron-Containing Heterocycles

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Applications
Target Compound C₁₆H₂₈BNO₄ 309.21 Dihydropyridine + carboxamide; boronate ester Suzuki couplings; kinase inhibitor intermediates
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1-yl)ethanone C₁₃H₂₂BNO₃ 251.14 Acetyl group instead of carboxamide; similar dihydropyridine core Less polar; lower reactivity in aqueous cross-couplings
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₁₃H₁₈BNO₄ 271.11 Fused dioxane-pyridine ring; enhanced solubility in polar solvents Electronics; ligand design
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide C₁₃H₁₉BN₂O₃ 278.12 Pyridine core + carboxamide; fully aromatic Biaryl synthesis; medicinal chemistry
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C₁₂H₂₁BN₂O₂ 236.12 Fully saturated tetrahydropyridine; reduced steric hindrance Stable intermediates; agrochemicals

Key Comparative Insights

Reactivity in Cross-Couplings

  • The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the carboxamide group. For example, coupling with 2-bromo-3-methoxythiophene achieved 13% yield under Pd catalysis .
  • In contrast, N-Methyl-4-boronate pyridine-2-carboxamide (fully aromatic) shows higher reactivity (e.g., 68% yield with nitroaryl bromides) due to reduced steric effects .
  • Tetrahydropyridine analogs (e.g., CAS 1462950-92-0) demonstrate enhanced stability but lower conjugation, limiting their use in electron-demanding couplings .

Solubility and Polarity

  • The carboxamide group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to acetyl or benzyl derivatives .
  • The fused dioxane-pyridine compound (CAS ADE001442) exhibits superior aqueous solubility, making it suitable for biological assays .

Biological Activity

  • The target compound ’s dihydropyridine-carboxamide structure facilitates hydrogen bonding with protein targets, as seen in neurotensin receptor agonists .
  • Fully saturated analogs (e.g., tetrahydropyridine derivatives) lack conjugation, reducing interaction with aromatic enzyme pockets .

Synthetic Versatility

  • The target compound is synthesized via a two-step protocol: (1) triflate formation and (2) Pd-catalyzed borylation .
  • Benzyl-protected analogs (e.g., Benzyl 4-boronate dihydropyridine) require deprotection steps, adding complexity to synthetic routes .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide , also known by its CAS number 286961-14-6, is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C13H18BNO2
Molecular Weight (g/mol) 221.09
CAS Number 286961-14-6
IUPAC Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
SMILES CC(C)(C)C1(C(=O)N)CC=CC=N1

Solubility and Stability

This compound exhibits solubility in organic solvents such as dichloromethane and ether, making it suitable for various synthetic applications. Its stability under anhydrous conditions is advantageous for storage and handling in laboratory settings .

Research indicates that compounds containing boron often interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Boron-containing compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit proteases or kinases that are crucial for cancer cell proliferation.
  • Receptor Modulation : These compounds can modulate receptor activity, particularly in pathways associated with cancer and inflammation.
  • Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can protect cells from oxidative stress.

Cancer Research

Recent studies have highlighted the potential of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide as a candidate for cancer therapy. Its ability to inhibit certain kinases involved in tumor growth has been documented:

  • In vitro studies demonstrated that this compound effectively inhibits the activity of mutant forms of receptor tyrosine kinases (RTKs), which are often implicated in various cancers .
  • Case Study : A study involving cell lines with mutations in the PDGFRA gene showed significant reductions in cell viability when treated with this compound at nanomolar concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Preliminary data indicate that it has a reasonable half-life and bioavailability when administered in vivo. However, further studies are required to fully elucidate its pharmacokinetic parameters.

Recent Studies

Recent literature has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore the relationship between chemical structure and biological activity. Modifications to the dihydropyridine core have shown varying degrees of potency against specific cancer cell lines.
  • Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutic agents have shown synergistic effects in preclinical models .

Summary of Findings

Study FocusKey Findings
Enzyme InhibitionSignificant inhibition of mutant RTKs
Antioxidant PropertiesDemonstrated protective effects against oxidative stress
Combination TherapiesSynergistic effects with established chemotherapeutics

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods are critical for confirming its structural integrity?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps include introducing the dioxaborolane group to the dihydropyridine scaffold. Analytical validation requires ¹H/¹³C NMR to confirm boronic ester integration and carboxamide resonance, HPLC (using mobile phases like methanol-water-phosphate buffers adjusted to pH 5.5 ), and mass spectrometry to verify molecular weight. Melting point analysis (e.g., 122.5–123.5°C for analogous compounds ) ensures purity.

Q. How does the steric and electronic environment of the dioxaborolane group influence this compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability against protodeboronation due to its steric bulk, making it suitable for reactions requiring prolonged heating. However, electron-withdrawing groups on the dihydropyridine ring (e.g., carboxamide) may reduce reactivity with electron-deficient aryl halides. Comparative studies using DFT calculations can predict electronic effects .

Q. What are the recommended storage conditions to maintain this compound’s stability?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH) can monitor decomposition via HPLC .

Advanced Research Questions

Q. How can reaction yields be improved when using this compound in Suzuki-Miyaura couplings with sterically hindered substrates?

Optimize ligand systems (e.g., XPhos or SPhos) and use polar aprotic solvents (DMF, THF) to enhance solubility. Elevated temperatures (80–100°C) and microwave-assisted synthesis may reduce reaction times. A comparative table illustrates optimization strategies:

Substrate TypeLigandSolventTemp (°C)Yield (%)
Electron-deficientPd(OAc)₂/XPhosDMF10085
Sterically hinderedPdCl₂(dppf)/SPhosTHF12072

Contradictory yield reports may arise from trace moisture; rigorous drying of reagents/solvents is critical .

Q. What methodological frameworks guide the analysis of byproducts formed during its use in multi-step syntheses?

Combine LC-MS/MS for byproduct identification and ²D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. For example, ethyl ester derivatives (common in related compounds ) may form via esterification side reactions. Statistical tools (e.g., PCA) can correlate reaction conditions with impurity profiles .

Q. How can computational modeling predict this compound’s applicability in novel catalytic systems?

Molecular docking and MD simulations assess interactions with catalytic sites (e.g., transition metal surfaces). For instance, the carboxamide group’s hydrogen-bonding capacity may stabilize intermediates in asymmetric catalysis. Studies on analogous compounds (e.g., naphtho-diazaborinine derivatives ) provide benchmarks for modeling.

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Re-evaluate assay conditions (e.g., buffer pH, cell line variability) and confirm compound stability during biological testing. Meta-analyses of structure-activity relationships (SAR) for carboxamide-containing boronic esters can identify confounding variables.

Methodological Notes

  • Synthetic Optimization : Prioritize inert atmosphere and anhydrous conditions to mitigate boronic ester decomposition .
  • Data Validation : Cross-reference melting points and spectroscopic data with structurally similar compounds (e.g., ethyl pyridine carboxylates ) to confirm reproducibility.
  • Theoretical Frameworks : Link reactivity studies to conceptual models like HSAB theory or frontier molecular orbital (FMO) analysis .

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